tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate
Description
This compound features a cyclohexyl backbone substituted at the 4-position with a hydroxy group and a methyl-linked 3-tert-butyl-1,2,4-oxadiazole moiety. Structural studies of similar compounds often employ crystallographic tools like SHELX for refinement, though direct evidence for this compound’s crystal structure is unavailable in the provided data .
Properties
Molecular Formula |
C18H31N3O4 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C18H31N3O4/c1-16(2,3)14-20-13(25-21-14)11-18(23)9-7-12(8-10-18)19-15(22)24-17(4,5)6/h12,23H,7-11H2,1-6H3,(H,19,22) |
InChI Key |
LDPJKKMTWFMKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Attachment of the oxadiazole ring to the cyclohexyl moiety: This step may involve a nucleophilic substitution reaction where the oxadiazole ring is introduced to a pre-functionalized cyclohexyl compound.
Introduction of the tert-butyl carbamate group: This can be done through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and hydroxycyclohexyl moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog 1: N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
Key Features :
- Synthesis : Prepared via HCl/1,4-dioxane deprotection of a tert-butyl carbamate intermediate (86% yield), highlighting efficient carbamate removal under mild conditions .
- Bioactivity : Demonstrates antimicrobial activity against enteric pathogens, suggesting the oxadiazole-carbamate scaffold’s relevance in drug discovery .
Comparison :
- The target compound replaces the phenoxyphenyl group with a 3-tert-butyl substituent, likely increasing lipophilicity and steric bulk. This substitution may reduce aromatic interactions but improve membrane permeability.
- The cyclohexyl-hydroxy group in the target compound introduces conformational rigidity absent in the aniline-based analog.
Structural Analog 2: tert-Butyl Benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydrazono)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
Key Features :
Comparison :
- The bicyclic system in this analog may enhance binding specificity compared to the target’s monocyclic cyclohexane.
Structural Analog 3: tert-Butyl Ethyl((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Key Features :
- Substituents : A simpler 3-methyl-oxadiazole and ethyl group, lacking the cyclohexyl-hydroxy motif.
Comparison :
- The target’s 3-tert-butyl group may confer greater metabolic stability compared to the 3-methyl substituent.
Insights :
- Analog 1’s high yield suggests efficient carbamate deprotection under mild conditions, a strategy applicable to the target compound.
- Microwave synthesis (Analog 2) shows lower yields, possibly due to side reactions in complex frameworks.
Biological Activity
tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a tert-butyl group, a carbamate moiety, and an oxadiazole ring, which collectively may confer various pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it exhibits a complex structure that suggests diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.42 g/mol |
| CAS Number | 2059944-03-3 |
The biological activity of this compound can be hypothesized based on its structural analogs and known mechanisms of similar compounds:
Target Interactions:
- Acetylcholinesterase Inhibition: Similar carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions, which can enhance cholinergic signaling.
- Oxidative Stress Modulation: The oxadiazole moiety may contribute to antioxidant properties, potentially reducing oxidative stress in cellular environments.
Mode of Action:
The compound may exert its effects through:
- Hydrogen Bonding: Interactions with target enzymes or receptors via hydrogen bonds.
- Hydrophobic Interactions: Favorable interactions with lipid membranes or hydrophobic pockets in proteins.
In Vitro Studies
Research has indicated that related compounds exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of neurodegenerative diseases such as Alzheimer's. For instance, studies on similar oxadiazole derivatives have demonstrated:
- Cell Viability Improvement: Compounds showed significant protection of astrocytes against Aβ-induced toxicity, enhancing cell viability by up to 62% in treated cultures compared to untreated controls .
In Vivo Studies
In vivo models have been utilized to assess the efficacy of compounds with structural similarities:
- Behavioral Assessments: Compounds demonstrated improved cognitive functions in scopolamine-induced memory impairment models.
- Biochemical Analysis: Reduction in markers of oxidative stress (e.g., malondialdehyde levels) was observed following treatment with oxadiazole derivatives .
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective properties of a structurally related compound (M4), it was found that:
- The compound inhibited Aβ aggregation by 85% at concentrations of 100 μM.
- It also showed moderate inhibition of β-secretase activity (IC50 = 15.4 nM), suggesting a dual mechanism of action that could be beneficial for Alzheimer's disease treatment .
Case Study 2: Antioxidant Activity
Another study highlighted the antioxidant potential of similar carbamate compounds:
- Treatment resulted in decreased oxidative stress markers and improved overall cell health in neuronal cultures exposed to toxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
